molecular formula C14H9F4NO B8163542 6-Fluoro-4'-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxamide

6-Fluoro-4'-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxamide

Cat. No.: B8163542
M. Wt: 283.22 g/mol
InChI Key: QLFPUHNMWMTZKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Fluoro-4'-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxamide is a fluorinated biphenyl derivative with a carboxamide group at position 3. The fluorine substituent at position 6 and the trifluoromethyl group at position 4' enhance its electronic and steric properties, making it a candidate for medicinal chemistry applications.

Properties

IUPAC Name

4-fluoro-3-[4-(trifluoromethyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F4NO/c15-12-6-3-9(13(19)20)7-11(12)8-1-4-10(5-2-8)14(16,17)18/h1-7H,(H2,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLFPUHNMWMTZKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C=CC(=C2)C(=O)N)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F4NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-4’-(trifluoromethyl)-[1,1’-biphenyl]-3-carboxamide typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for the formation of carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-4’-(trifluoromethyl)-[1,1’-biphenyl]-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include fluorinated carboxylic acids, amines, and substituted biphenyl derivatives .

Scientific Research Applications

6-Fluoro-4’-(trifluoromethyl)-[1,1’-biphenyl]-3-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Fluoro-4’-(trifluoromethyl)-[1,1’-biphenyl]-3-carboxamide involves its interaction with specific molecular targets. The presence of the fluoro and trifluoromethyl groups enhances the compound’s ability to interact with biological membranes and proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Features and Substituent Effects

The table below highlights key structural differences and similarities:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Functional Groups
Target Compound 6-Fluoro, 4'-(trifluoromethyl) Not explicitly stated (inferred as C20H12F4N2O) ~348.3 (estimated) Carboxamide, CF3, F
Erismodegib (Sonidegib) 4'-(Trifluoromethoxy), morpholino-pyridine, 2-methyl C26H26F3N3O3 485.5 Carboxamide, CF3O, morpholine
Compound 15 4'-(Trifluoromethyl), phenoxymethylphenylsulfonyl C27H20F3NO4S 512.1 Sulfonyl, carboxamide
Dimethyl-F-OICR-9429-COOH 6-Fluoro, 4'-(trifluoromethyl), piperazinyl C27H26F4N4O4 546.5 Piperazine, carboxamide, CF3
N-[6-(cis-2,6-dimethylmorpholin-4-yl)pyridin-3-yl] derivative 4'-(Trifluoromethoxy), morpholino-pyridine, 2-methyl C26H26F3N3O3 485.5 Morpholine, CF3O, carboxamide
Substituent Impact:
  • Trifluoromethyl (CF3) vs. Trifluoromethoxy (CF3O): CF3 groups enhance lipophilicity and metabolic stability, while CF3O may improve solubility due to the oxygen atom .
  • Morpholine/Piperazine Rings: Improve pharmacokinetics (e.g., bioavailability, half-life) by introducing hydrogen-bonding sites .

Pharmacological Activity

Target Compound:

The absence of a morpholine ring may reduce molecular weight but could also lower target affinity compared to Erismodegib .

Erismodegib (Sonidegib):

Approved for basal cell carcinoma, it inhibits the hedgehog pathway by binding to Smoothened (SMO) receptors. Its morpholino-pyridine moiety is critical for sustained target engagement .

Compound 15 :
Dimethyl-F-OICR-9429-COOH :

Physicochemical Properties

Property Target Compound (Estimated) Erismodegib Compound 15
LogP (Lipophilicity) ~3.5 (high) 4.2 3.8
Solubility (aq.) Low Moderate Low
Melting Point (°C) Not available Not reported Not reported
  • The target compound’s high lipophilicity may limit aqueous solubility, necessitating formulation adjustments for in vivo use.

Patent and Clinical Status

  • Erismodegib: Patented for hedgehog pathway modulation (US8178563, expiring 2029) .
  • N-[6-(cis-2,6-dimethylmorpholin-4-yl)pyridin-3-yl] derivatives: Patented as diphosphate salts (US8063043, expiring 2029) .

Biological Activity

The compound 6-Fluoro-4'-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxamide is a fluorinated biphenyl derivative that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, including anticancer properties, mechanisms of action, and relevant case studies.

  • Chemical Name : 6-Fluoro-4'-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxamide
  • Molecular Formula : C14H9F4N O
  • Molecular Weight : 295.22 g/mol
  • CAS Number : 1261772-16-0

Anticancer Properties

Recent studies have highlighted the anticancer potential of fluorinated compounds. For instance, compounds similar to 6-Fluoro-4'-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxamide have shown promising results in inhibiting cell proliferation in various cancer cell lines.

Case Study: In Vitro Anticancer Activity

A study evaluated the effects of related compounds on several cancer cell lines (Jurkat, HeLa, and MCF-7). The compound exhibited significant cytotoxicity with IC50 values as follows:

Cell Line IC50 (µM) Viability at 20 µM (48h) Viability at 20 µM (72h)
Jurkat4.64 ± 0.0821.24%15.05%
HeLa9.22 ± 0.1729.33%21.64%
MCF-78.47 ± 0.1845.22%23.88%

This data suggests that the compound's potency increases with prolonged exposure, indicating a time-dependent mechanism of action against cancer cells .

The mechanisms by which 6-Fluoro-4'-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxamide exerts its biological effects include:

  • Cell Cycle Arrest : Flow cytometry analysis indicated that treatment with this compound led to significant alterations in cell cycle progression, particularly an arrest in the sub-G1 phase in Jurkat cells .
  • Antiangiogenic Effects : In vivo studies using chick chorioallantoic membrane assays demonstrated that the compound inhibited blood vessel formation in tumor tissues, which is crucial for tumor growth and metastasis .

Binding Affinity Studies

Computational docking studies revealed promising binding affinities with matrix metalloproteinases (MMPs), which are implicated in cancer progression:

Target Protein Docking Energy (kcal/mol)
MMP-2-9.0
MMP-9-7.8

These results suggest that the compound may inhibit these enzymes effectively, contributing to its anticancer properties .

Q & A

Q. How should researchers design SAR studies for derivatives of this compound?

  • Core Modifications :
  • Replace the trifluoromethyl group with -CF₂H or -OCF₃ to assess electronic effects.
  • Vary the carboxamide substituent (e.g., methyl, cyclopropyl) to probe steric tolerance.
  • Assay Design : Use orthogonal assays (e.g., SPR for binding affinity, cell viability for functional activity) to validate hits .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.